molecular formula C15H19N7O2 B2862900 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797286-12-4

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2862900
CAS No.: 1797286-12-4
M. Wt: 329.364
InChI Key: YCWZOEUORIIGMJ-UHFFFAOYSA-N
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Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-cyanopyrazine moiety at the 1-position and an imidazolidinone-linked carboxamide group at the 4-position.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c16-9-12-13(18-4-3-17-12)21-6-1-11(2-7-21)10-20-15(24)22-8-5-19-14(22)23/h3-4,11H,1-2,5-8,10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZOEUORIIGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Introduction of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the imidazolidine ring: The imidazolidine ring is formed through cyclization reactions involving appropriate reagents.

    Coupling reactions: The final step involves coupling the different ring structures using reagents such as carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Aromatic Substituents

Compound from : N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

  • Molecular Formula : C₁₃H₂₂N₄O₄S
  • Key Features: The 1-position of the piperidine is substituted with a cyclopropylsulfonyl group (-SO₂-cyclopropane), which is bulkier and more polar than the 3-cyanopyrazine in the target compound.
  • Binding Interactions: The sulfonyl group may engage in stronger dipole-dipole interactions, whereas the cyanopyrazine’s -CN group offers hydrogen-bond acceptor sites. Metabolic Stability: Sulfonyl groups are less prone to oxidative metabolism than cyano-substituted heterocycles, possibly extending half-life .

Fentanyl Analogues () :

  • Examples: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (fentanyl derivatives)
  • Key Features : These opioids feature a piperidine core with phenethyl or fluorophenyl substituents and a carboxamide linkage.
  • Comparison: Therapeutic Application: While fentanyl derivatives target opioid receptors, the cyanopyrazine in the target compound suggests a divergent mechanism (e.g., kinase inhibition or enzyme modulation).

Piperidine-Linked Carboxamides with Heterocyclic Moieties

Benzo[b][1,4]oxazin-3(4H)-One Analogues () :

  • Example: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28)
  • Key Features: A benzooxazinone-propanoyl group is linked to a piperazine-carboxamide scaffold.
  • Comparison: Rigidity vs. Flexibility: The benzooxazinone-propanoyl chain introduces conformational constraints absent in the target compound’s imidazolidinone-carboxamide. Aromatic Interactions: The pyridinyl group in Compound 28 may engage in π-π stacking, while the cyanopyrazine in the target compound could enhance target selectivity via unique hydrogen-bonding patterns .

Goxalapladib () :

  • Structure : Contains a naphthyridine core, trifluoromethyl groups, and a piperidinyl-acetamide chain.
  • Comparison :
    • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) groups in Goxalapladib enhance metabolic stability and lipophilicity, whereas the -CN group in the target compound may improve solubility and electronic interactions.
    • Aromatic Core : The naphthyridine in Goxalapladib offers a larger planar surface for stacking, unlike the smaller pyrazine in the target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituent Molecular Weight (g/mol) Potential Therapeutic Use
Target Compound Piperidine-imidazolidinone 3-Cyanopyrazine Not available Enzyme inhibition (hypothesized)
Compound Piperidine-imidazolidinone Cyclopropylsulfonyl 330.40 Not specified
Fentanyl Analogues () Piperidine Phenethyl/fluorophenyl ~350–400 Opioid receptor agonism
Benzooxazinone-Propanoyl () Piperazine-benzooxazinone Pyridinyl 410.18 (Compound 28) Kinase modulation
Goxalapladib () Naphthyridine Trifluoromethyl 718.80 Atherosclerosis treatment

Research Findings and Implications

  • SAR Insights: The substitution pattern on the piperidine ring critically influences target engagement. Bulky groups (e.g., sulfonyl in ) may hinder membrane permeability, while aromatic heterocycles (e.g., cyanopyrazine) optimize binding pocket interactions .
  • Metabolic Considerations: Cyano groups are susceptible to enzymatic reduction, suggesting the target compound may require structural optimization for in vivo stability compared to sulfonyl or trifluoromethyl-containing analogs .
  • Therapeutic Potential: Unlike fentanyl derivatives, the target compound’s cyanopyrazine and imidazolidinone motifs align with kinase inhibitors (e.g., JAK or PI3K inhibitors), warranting further pharmacological profiling .

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